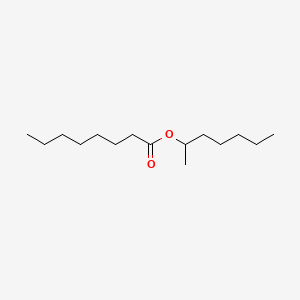

1-Methylhexyl octanoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

55193-32-3 |

|---|---|

Formule moléculaire |

C15H30O2 |

Poids moléculaire |

242.40 g/mol |

Nom IUPAC |

heptan-2-yl octanoate |

InChI |

InChI=1S/C15H30O2/c1-4-6-8-9-11-13-15(16)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |

Clé InChI |

UKPOONOGHLYURR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)OC(C)CCCCC |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 1 Methylhexyl Octanoate and Analogous Esters

Enzymatic Esterification Mechanisms

The final and decisive step in the biosynthesis of 1-methylhexyl octanoate (B1194180) is the esterification reaction, where an alcohol (1-methylhexanol) is linked to an acyl-Coenzyme A (acyl-CoA) molecule (octanoyl-CoA). This reaction is catalyzed by a class of enzymes known as acyltransferases.

Acyl-CoA:long-chain-alcohol O-acyltransferases, also known as wax synthases, are a key family of enzymes that catalyze the formation of esters from a wide range of acyl-CoAs and alcohols. wikipedia.org These enzymes belong to the family of transferases and facilitate the transfer of an acyl group from a CoA thioester to a long-chain alcohol. wikipedia.org The general reaction is:

Acyl-CoA + a long-chain alcohol ⇌ CoA + a long-chain ester wikipedia.org

These enzymes are responsible for producing wax esters, which are important for various biological functions in bacteria, plants, and animals. wikipedia.org While often associated with very long-chain fatty acids and primary alcohols, their substrate specificity can be broad. Certain wax synthases, such as the WS/DGAT from Acinetobacter baylyi strain ADP1, have been utilized in engineered microorganisms to produce various fatty acid esters by condensing different fatty acyl-CoAs with alcohols. nih.gov This class of enzymes is capable of utilizing secondary alcohols and medium-chain acyl-CoAs, making them prime candidates for catalyzing the formation of 1-methylhexyl octanoate.

Alcohol acyltransferases (AATs) are crucial enzymes responsible for the biosynthesis of many volatile esters, particularly in fruits and yeast. frontiersin.orgnih.gov They catalyze the condensation of an alcohol with an acyl-CoA to form an ester, a reaction that is fundamental to the aroma profile of many foods and beverages. researchgate.netdntb.gov.ua In plants, AATs are members of the BAHD superfamily of acyltransferases. frontiersin.orgnih.gov

While the name "acetyltransferase" suggests a preference for acetyl-CoA, many AATs can utilize a variety of acyl-CoAs with different chain lengths, as well as various straight-chain and branched-chain alcohols. researchgate.netnih.gov For instance, AATs are known to produce acetate (B1210297) esters like isoamyl acetate and ethyl acetate in yeast, but also medium-chain fatty acid (MCFA) ethyl esters like ethyl octanoate. frontiersin.orgresearchgate.net The production of esters is highly dependent on the availability of the two precursors—the alcohol and the acyl-CoA—and the specific activity of the AAT enzyme. researchgate.net The ability of AATs to accept a range of substrates makes them significant contributors to the diversity of esters found in nature, including potentially those analogous to this compound. nih.gov

| Enzyme Family | Primary Substrates (Acyl-CoA) | Primary Substrates (Alcohol) | Typical Products | Reference |

| Alcohol Acetyltransferases (AATs) | Acetyl-CoA, other short- to medium-chain Acyl-CoAs | Ethanol, higher alcohols (e.g., isoamyl alcohol) | Acetate esters (e.g., ethyl acetate, isoamyl acetate), MCFA ethyl esters | frontiersin.orgresearchgate.net |

| Acyl-CoA:Alcohol O-Acyltransferases (Wax Synthases) | Long-chain Acyl-CoAs (e.g., C16, C18) | Long-chain primary alcohols (e.g., C12-C20) | Wax esters (e.g., palmitoyl (B13399708) dodecanoate) | wikipedia.org |

| Lipases/Esterases | Carboxylic Acids (activated in situ) | Primary and secondary alcohols | Various esters (e.g., organic esters, flavor esters) | researchgate.netresearchgate.net |

Lipases and esterases are hydrolytic enzymes that primarily catalyze the breakdown of triglycerides and other esters. mdpi.com However, under specific conditions, particularly in environments with low water activity, these enzymes can catalyze the reverse reaction: ester synthesis (esterification). researchgate.netresearchgate.net This dual functionality allows them to play a role in the biosynthesis of esters in various biological systems.

Lipase-catalyzed esterification has gained significant attention for industrial applications due to the mild reaction conditions required. researchgate.net Studies have demonstrated that lipases can effectively catalyze esterification reactions between carboxylic acids and both primary and secondary alcohols. researchgate.netnsf.gov For example, certain lipases show high selectivity, preferentially catalyzing esterification with primary alcohols to the complete exclusion of secondary alcohols, while others are capable of acetylating secondary alcohols. rero.chnih.gov The balance between ester synthesis and hydrolysis by these enzymes is a critical factor in determining the net production of esters in a biological system. nih.govmdpi.com Esterases, in particular, are known to be involved in both the synthesis and hydrolysis of ethyl esters and methyl ketones during food fermentation processes. mdpi.com

Precursor Metabolisms

The availability of the alcohol (1-methylhexanol) and the acyl group (octanoyl-CoA) is a prerequisite for the synthesis of this compound. These precursors are generated through fundamental metabolic pathways involving fatty acids and amino acids.

The straight-chain components of esters, such as the octanoyl moiety of this compound, are derived from fatty acid metabolism.

Fatty Acid Biosynthesis (FAS): This is the primary pathway for creating fatty acids from smaller precursors. The process starts with acetyl-CoA, which is primarily derived from the breakdown of carbohydrates. wikipedia.orglibretexts.org Through a series of repeating cycles, two-carbon units from malonyl-CoA (an activated form of acetyl-CoA) are sequentially added to a growing acyl chain, which is attached to an acyl carrier protein (ACP). libretexts.orglibretexts.org This elongation continues until a fatty acid of the desired length, such as the 8-carbon chain for octanoic acid, is formed. The resulting fatty acid can then be activated to its CoA thioester, octanoyl-CoA, making it available for esterification. wikipedia.org

β-Oxidation Pathway: This catabolic pathway breaks down fatty acids into acetyl-CoA units to generate energy. aocs.orglibretexts.org The process involves a cycle of four reactions: oxidation, hydration, a second oxidation, and thiolytic cleavage. libretexts.orgjackwestin.comlibretexts.org While its primary role is degradation, the intermediates of this pathway can serve as precursors for alcohols. The second step of β-oxidation involves the hydration of an enoyl-CoA to form a β-hydroxyacyl-CoA—an alcohol intermediate. aocs.orgjackwestin.com Subsequent reduction reactions, catalyzed by alcohol dehydrogenases, can convert these or other keto-intermediates into the alcohols required for ester synthesis. nih.gov Thus, β-oxidation provides a direct route to the formation of short- and medium-chain alcohols and acyl-CoAs that can be used in ester formation. frontiersin.orgnih.gov

The precursors for branched-chain esters and some secondary alcohols are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgnih.govnih.gov

The catabolism of these amino acids begins with a transamination reaction to form their respective branched-chain α-keto acids (BCKAs). nih.govyoutube.com These BCKAs then undergo oxidative decarboxylation to produce branched-chain acyl-CoA primers, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). nih.govresearchgate.net

These branched acyl-CoA molecules can serve as alternative primers for the fatty acid synthase (FAS) machinery. nih.gov Instead of starting with acetyl-CoA, the FAS complex can use a branched-chain primer and extend it with two-carbon units from malonyl-CoA. nih.gov This process, known as chain elongation, results in the formation of branched-chain fatty acids of various lengths. nih.govacs.orgresearchgate.net These branched-chain fatty acids can then be activated to their corresponding acyl-CoAs and used for ester synthesis, or they can be reduced to form branched-chain alcohols, which are also precursors for analogous esters. nih.gov

| Precursor Pathway | Key Molecules | Role in Ester Biosynthesis | Reference |

| Fatty Acid Biosynthesis | Acetyl-CoA, Malonyl-CoA | Generates straight-chain acyl-CoAs (e.g., octanoyl-CoA) for the acid moiety of esters. | wikipedia.orglibretexts.org |

| β-Oxidation | Fatty Acyl-CoAs | Provides acyl-CoA intermediates and, via reduction of intermediates, straight-chain alcohols. | frontiersin.orgnih.gov |

| BCAA Catabolism | Leucine, Isoleucine, Valine | Produces branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA). | nih.govplos.org |

| Chain Elongation | Branched-chain Acyl-CoA primers, Malonyl-CoA | Extends branched primers to form the carbon backbone for branched-chain fatty acids and alcohols. | nih.govresearchgate.net |

Genetic and Transcriptomic Regulation of Ester Biosynthesis

The biosynthesis of this compound and other volatile esters is a complex, multi-step process governed by intricate regulatory networks at the genetic and transcriptomic levels. Understanding these regulatory mechanisms is crucial for identifying the genetic determinants of flavor and fragrance production in various organisms and for developing strategies to enhance the synthesis of desirable esters. Modern analytical techniques, such as gene expression profiling and metabolic engineering, have provided significant insights into the genes and enzymes that control the production of these valuable compounds.

Gene Expression Profiling in Producing Organisms

Gene expression profiling, particularly through transcriptomic analysis, has become an indispensable tool for elucidating the genetic underpinnings of ester biosynthesis. By comparing the transcriptomes of organisms or tissues at different developmental stages or under varying conditions, researchers can identify genes whose expression levels correlate with the production of specific volatile compounds. taylorfrancis.comnih.gov This approach allows for the discovery of candidate genes encoding the enzymes and transcription factors that orchestrate the synthesis of esters.

In plants, the production of volatile esters is often tissue-specific and developmentally regulated. nih.gov Integrated analyses combining volatile profiling with RNA sequencing (RNA-seq) have successfully identified key genes in the biosynthetic pathways of various aromatic compounds. For instance, a study on cucumber (Cucumis sativus) analyzed 23 different tissues, revealing that most of the 85 identified volatile chemicals, including various esters, were produced in a highly tissue-specific manner. nih.gov By correlating the volatile profiles with consensus transcriptomes for each tissue, researchers could pinpoint candidate genes likely involved in their synthesis. nih.gov Similarly, transcriptomic studies on mung bean (Vigna radiata) seed development and apple cultivars (Malus domestica) have identified differentially expressed genes related to fatty acid metabolism and the synthesis of aldehydes, alcohols, and esters, including key enzymes like lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT). mdpi.comresearchgate.net

Fungi, particularly yeasts like Saccharomyces cerevisiae, are also significant producers of esters that contribute to the flavor and aroma of fermented foods and beverages. nih.gov Gene expression studies in fungi have been instrumental in identifying the genes responsible for ester production. For example, transcriptomic profiling of Aspergillus oryzae and S. cerevisiae under various conditions has provided a global view of the genetic regulation involved in different metabolic pathways, including those leading to ester precursors. nih.govnih.gov The analysis of gene co-expression networks can further reveal genetic modules and transcription factors that regulate distinct physiological processes, including the biosynthesis of volatile compounds. mdpi.complos.org

| Organism | Methodology | Key Gene Families Identified | Associated Volatile Compounds | Reference |

|---|---|---|---|---|

| Cucumber (Cucumis sativus) | GC-MS Volatile Profiling & RNA-Seq | Terpene Synthases (TPS) | Terpenoids | nih.gov |

| Mung Bean (Vigna radiata) | ROAV Evaluation & RNA-Seq | Geranylgeranyl diphosphate (B83284) synthase, WRKY, AP2/ERF, bHLH, bZIP, MYB TFs | Terpenoids, Phenylpropanoids | mdpi.com |

| Apple (Malus domestica) | Metabolite & Transcriptome Profiling | LOX, HPL, ADH, AAT | Straight-chain esters | researchgate.net |

| Grape (Vitis vinifera) | SPME-GC/MS & RNA-Seq | CYP, CCR, ADH, SDR, DXS, TPS, MYB, GATA TFs | Esters, Terpenes, Alcohols | researchgate.net |

Modulating Enzyme Levels for Enhanced Production

Insights gained from gene expression profiling have paved the way for metabolic engineering strategies aimed at enhancing the production of specific esters. By modulating the expression levels of key enzymes in the biosynthetic pathway, it is possible to increase the metabolic flux towards the desired product. frontiersin.org This often involves the overexpression of rate-limiting enzymes or the downregulation of enzymes in competing pathways. nih.gov

The yeast Saccharomyces cerevisiae is a primary model organism for this type of metabolic engineering due to its genetic tractability and industrial relevance. frontiersin.orgmdpi.com The synthesis of esters like this compound depends on the availability of two main precursors: an alcohol (e.g., heptan-2-ol) and an acyl-CoA (e.g., octanoyl-CoA). A critical step in this process is the condensation reaction catalyzed by alcohol acyltransferases (AATs). nih.gov

Numerous studies have demonstrated that overexpressing AAT genes can significantly increase ester production. In S. cerevisiae, the primary AATs responsible for acetate ester synthesis are encoded by the ATF1 and ATF2 genes. nih.gov Overexpression of ATF1 leads to a broad increase in the production of various acetate esters. nih.gov Similarly, the production of medium-chain fatty acid ethyl esters, such as ethyl octanoate, is influenced by the AATs Eeb1p and Eht1p. nih.gov

Beyond the final condensation step, engineering efforts also focus on increasing the intracellular pools of precursor molecules. Strategies to boost the supply of acyl-CoAs include overexpressing acetyl-CoA carboxylase (ACC1), which is a rate-limiting step in fatty acid biosynthesis. nih.gov For example, co-expression of a wax ester synthase (ws2) with a mutant version of ACC1 in an engineered S. cerevisiae strain resulted in significantly improved fatty acid ethyl ester titers. nih.gov Combining the overexpression of multiple genes in the precursor supply pathway can have a synergistic effect. A study achieved a 4.1-fold improvement in fatty acid ethyl ester production by simultaneously overexpressing a wax ester synthase, alcohol dehydrogenase (ADH2), acetaldehyde (B116499) dehydrogenase (ALD6), a mutant acetyl-CoA synthetase (acs), a mutant acetyl-CoA carboxylase (ACC1), and an acyl-CoA binding protein (ACB1) in a strain where competing pathways were deleted. nih.gov

The introduction of heterologous enzymes with desirable properties, such as higher activity or different substrate specificity, is another powerful strategy. Researchers have successfully expressed AATs from other organisms, such as Hanseniaspora uvarum and kiwifruit, in S. cerevisiae to enhance ethyl acetate production. researchgate.netbiorxiv.org These metabolic engineering approaches highlight the potential to create microbial cell factories tailored for the high-level production of specific, high-value esters. frontiersin.org

| Target Gene(s) | Enzyme | Engineering Strategy | Effect on Production | Reference |

|---|---|---|---|---|

| ATF1, ATF2 | Alcohol Acyltransferase | Overexpression | Increased acetate ester production | nih.gov |

| ACC1 | Acetyl-CoA Carboxylase | Overexpression of mutant version | Increased fatty acid ethyl ester (FAEE) titer from 4.7 to 15.8 mg/L | oup.com |

| ws2, ADH2, ALD6, acs, ACC1, ACB1 | Multiple enzymes in FAEE pathway | Combined overexpression in engineered strain | 4.1-fold improvement in FAEE production | nih.gov |

| ACS1/2, ALD6, ATF1 | Acetyl-CoA Synthetase, Aldehyde Dehydrogenase, AAT | Co-expression | Promoted carbon flux toward ethyl acetate | researchgate.net |

| Heterologous AATs | Alcohol Acyltransferase | Expression of genes from other species (e.g., H. uvarum) | Improved ethyl acetate accumulation | researchgate.net |

Advanced Chemical and Enzymatic Synthesis Methodologies for 1 Methylhexyl Octanoate

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with chemical reactions, offering a sustainable and efficient route for ester production. Lipases are the most commonly employed enzymes for this purpose due to their stability and broad substrate specificity.

The enzymatic synthesis of esters is a green chemistry approach that often utilizes lipases in organic solvents or solvent-free systems. mdpi.com These enzymes catalyze the formation of ester bonds, a process that occurs in organic media, in contrast to their natural hydrolytic function in aqueous environments. mdpi.com The synthesis of 1-methylhexyl octanoate (B1194180) can be accomplished via two primary lipase-catalyzed reactions: direct esterification of octanoic acid with 1-methylhexanol (heptan-2-ol) or transesterification.

Esterification: This reaction involves the direct condensation of a carboxylic acid and an alcohol. In the context of 1-methylhexyl octanoate synthesis, octanoic acid would be reacted with 1-methylhexanol. Studies on similar compounds, such as thymol (B1683141) octanoate, have demonstrated the efficacy of this method. researchgate.netmdpi.comconicet.gov.ar Lipases like Candida antarctica lipase (B570770) B (CALB) have shown high activity in these solvent-free systems. researchgate.netmdpi.comconicet.gov.ar

Transesterification: This process involves the exchange of an alkoxy group of an existing ester with another alcohol. For instance, a simple methyl or ethyl ester of octanoic acid could be reacted with 1-methylhexanol in the presence of a lipase. This method is particularly useful when the starting carboxylic acid is readily available as a simple ester. Research on the synthesis of palm-based ethylhexyl esters from palm oil methyl esters (POME) and 2-ethylhexanol highlights the feasibility of transesterification for producing branched esters. nih.govcsic.es This reaction can be driven to completion by using an excess of the alcohol and removing the byproduct (e.g., methanol) under vacuum. nih.gov

Maximizing the yield and efficiency of lipase-catalyzed synthesis requires careful optimization of several reaction parameters. Key variables include the choice of lipase, substrate molar ratio, temperature, and enzyme concentration.

Enzyme Selection: Different lipases exhibit varying levels of activity and selectivity. For the synthesis of thymol octanoate, soluble CALB was found to be the most active biocatalyst. mdpi.com

Molar Ratio: The ratio of alcohol to acyl donor is a critical factor. In many enzymatic esterifications, an excess of one substrate is used to shift the reaction equilibrium towards product formation. For thymol octanoate synthesis, an optimal thymol to octanoic acid molar ratio of 1:4 resulted in a conversion of nearly 94%. researchgate.netmdpi.com

Temperature: Temperature affects both reaction rate and enzyme stability. The transesterification of POME with 2-ethylhexanol was studied across a temperature range of 70 to 110°C. nih.gov Optimal conditions for a similar reaction were achieved at 70°C. csic.es

Removal of Byproducts: In esterification reactions, water is produced, which can lead to a reverse hydrolytic reaction. In transesterification, a small alcohol is the byproduct. The continuous removal of these byproducts, for example by using a vacuum or molecular sieves, is crucial for achieving high conversion rates. nih.gov

The following table summarizes optimized conditions from studies on analogous ester syntheses.

| Parameter | Optimized Value | Study Context | Conversion Rate |

| Enzyme | Candida antarctica lipase B (CALB) | Thymol Octanoate Synthesis | ~94% |

| Molar Ratio | 1:4 (Thymol:Acid) | Thymol Octanoate Synthesis | ~94% |

| Temperature | 70°C | Palm-based Ethylhexyl Ester Synthesis | 98% |

| Pressure | 1.5 mbar (Vacuum) | Palm-based Ethylhexyl Ester Synthesis | 98% |

Organic Synthesis Routes

Traditional organic chemistry provides robust and well-established methods for ester synthesis, primarily revolving around the activation of the carboxylic acid.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid (octanoic acid) with an alcohol (1-methylhexanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comsynarchive.com The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To achieve high yields of this compound, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol as the solvent (in large excess) or by removing the water byproduct through methods like azeotropic distillation. organic-chemistry.orgbyjus.com

The mechanism proceeds through several key steps: libretexts.orgmasterorganicchemistry.combyjus.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of octanoic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack: The alcohol (1-methylhexanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. libretexts.orgbyjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. libretexts.orgbyjus.com

Variants of this reaction may use different Brønsted or Lewis acid catalysts to facilitate the reaction under milder conditions. organic-chemistry.orgmdpi.com

Fischer esterification is a specific type of nucleophilic acyl substitution. This broader class of reactions involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. To enhance reactivity, octanoic acid can be converted into a more potent acylating agent, such as an acyl chloride or an acid anhydride (B1165640).

Acyl Halide Route: Octanoic acid can be converted to octanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive octanoyl chloride then readily reacts with 1-methylhexanol to form this compound. This reaction is typically fast and irreversible, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Acid Anhydride Route: Octanoic anhydride can be used as the acylating agent. It reacts with 1-methylhexanol in a similar fashion to acyl chlorides, though it is generally less reactive. This method can also be catalyzed by acids or bases.

These strategies avoid the production of water and the equilibrium limitations associated with Fischer-Speier esterification. organic-chemistry.org

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), the position of that atom in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov

For the synthesis of this compound, isotopic labeling can provide definitive evidence for the reaction pathway. In the study of Fischer esterification, experiments using ¹⁸O-labeled alcohol were crucial in confirming the mechanism. libretexts.org

Oxygen-18 (¹⁸O) Labeling: To confirm the mechanism of Fischer esterification for this compound, one would use ¹⁸O-labeled 1-methylhexanol. According to the accepted mechanism, the alcohol's oxygen atom acts as the nucleophile and becomes the ether oxygen in the final ester product. The carbonyl oxygen from the octanoic acid is retained, and the other oxygen from the carboxylic acid's hydroxyl group is eliminated as water. Therefore, if the reaction is performed with CH₃(CH₂)₅CH(¹⁸OH)CH₃, the resulting this compound will be ¹⁸O-labeled, while the water byproduct will contain the unlabeled ¹⁶O from the carboxylic acid. libretexts.org This outcome provides clear evidence against an alternative mechanism where the alcohol's -OH group might be displaced.

Carbon-13 (¹³C) Labeling: Labeling specific carbon atoms in either octanoic acid or 1-methylhexanol with ¹³C can help track the carbon skeleton throughout the reaction and any potential side reactions or rearrangements. nih.gov For instance, labeling the carbonyl carbon of octanoic acid would confirm its position in the final ester product.

These labeling studies are fundamental for understanding not only the primary reaction pathway but also for investigating the mechanisms of catalysis and potential side reactions in both chemical and enzymatic synthesis. nih.govresearchgate.netresearchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification of 1 Methylhexyl Octanoate

Chromatographic Techniques

Chromatography is the cornerstone for separating volatile compounds like 1-methylhexyl octanoate (B1194180) from intricate mixtures. The choice of technique depends on the sample matrix, the concentration of the analyte, and the objective of the analysis, whether it be qualitative profiling or quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of volatile and semi-volatile compounds. In the context of 1-methylhexyl octanoate, GC-MS allows for its separation from other volatile components in a sample and its unambiguous identification based on its mass spectrum.

Detailed research findings from the analysis of yellow passion fruit (Passiflora edulis f. flavicarpa) flavor have successfully identified this compound as a constituent. In such studies, flavor extracts are injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to reference spectra in databases for positive identification.

The operating conditions for a typical GC-MS analysis that can identify this compound are summarized in the table below.

| Parameter | Condition |

| Gas Chromatograph | Carlo Erba Mega 5300 |

| Column | J&W DB-Wax (60 m x 0.32 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 240 °C |

| Oven Program | 60 °C, ramped at 3 °C/min to 240 °C (held for 15 min) |

| Mass Spectrometer | Finnigan MAT 8200 double-focusing |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 220 °C |

| Mass Range | 25-370 amu |

| Transfer Line Temp. | 240 °C |

This table presents typical parameters used in the GC-MS analysis of fruit volatiles, including this compound. nih.gov

Component identification is confirmed by comparing the mass spectra and linear retention indices of the sample components with those of synthesized reference standards. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for quantifying organic compounds. While GC-MS is superior for identification, GC-FID often provides higher precision and a wider linear range for quantification. The detector operates by pyrolyzing the compounds as they elute from the GC column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic analyte.

In studies of passion fruit volatiles, GC-FID has been employed alongside GC-MS to obtain quantitative data for various esters, including those of secondary alcohols like 2-heptanol (B47269) (the alcohol moiety of this compound). researchgate.net Quantification is typically achieved by creating a calibration curve with a pure standard of this compound or by using an internal standard. The area of the peak corresponding to this compound in the chromatogram is directly proportional to its concentration in the sample.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from solid or liquid samples. It is frequently coupled with GC-MS or GC-FID for the analysis of aroma compounds. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors that must be optimized. In the analysis of volatile esters in tropical fruits, parameters such as fiber coating, extraction temperature, extraction time, and the addition of salt are critical.

| Parameter | Levels Studied | Optimal Condition |

| SPME Fiber | CAR/PDMS, DVB/CAR/PDMS | CAR/PDMS |

| Extraction Temp. | 30 - 50 °C | 42 °C |

| Extraction Time | 10 - 30 min | 30 min |

| Salt Conc. (NaCl) | 0 - 10% | 5% |

This table outlines typical parameters optimized for the HS-SPME analysis of volatile compounds in fruit matrices, which would be applicable for this compound.

Using a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been shown to be effective for extracting a broad range of volatile molecules, including esters. scielo.org.peresearchgate.net Optimization studies using response surface methodology have determined that for many fruit volatiles, an extraction temperature of around 42°C for 30 minutes, with the addition of 5% NaCl to the sample matrix to increase analyte volatility, provides the highest extraction efficiency. scielo.org.peresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLµE) Applications

Dispersive Liquid-Liquid Microextraction (DLLµE) is a miniaturized liquid-phase extraction technique characterized by its simplicity, speed, and high enrichment factors. The procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of analytes from the aqueous phase to the extraction solvent. The mixture is then centrifuged, and a small volume of the sedimented organic phase is collected for GC analysis.

While extensively used for environmental pollutants and pesticides, the application of DLLµE for the analysis of flavor esters like this compound is less common but conceptually feasible, particularly for aqueous samples like fruit juices. The high hydrophobicity of this compound would favor its partitioning into the organic extraction solvent. Optimization of a DLLµE method would involve selecting appropriate types and volumes of extraction and disperser solvents to ensure efficient extraction and phase separation.

Spectroscopic Characterization

While chromatography is used for separation and quantification, spectroscopy is essential for the definitive structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound. For this compound, NMR is used to confirm the connectivity of the octanoate and the 1-methylhexyl (or sec-heptyl) groups. nih.gov

In a ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of each signal provide clues to the structure.

The protons on the octanoate chain would show characteristic signals for the terminal methyl group (a triplet), the α-methylene group adjacent to the carbonyl (a triplet), and a large overlapping multiplet for the other methylene (B1212753) groups.

The 1-methylhexyl group would be identifiable by the methine proton (CH-O), which would appear as a multiplet at a downfield chemical shift due to the adjacent oxygen atom. The two different methyl groups (one at the end of the chain and one attached to the methine carbon) would each produce distinct signals (a triplet and a doublet, respectively).

In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of molecules by identifying the functional groups present. The principle of IR spectroscopy is based on the concept that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For an ester like this compound, IR spectroscopy can confirm the presence of its key functional groups through characteristic absorption bands.

The most prominent and diagnostic absorption band for an ester is the carbonyl (C=O) stretch. In saturated aliphatic esters, such as this compound, this bond typically produces a strong, sharp absorption peak in the range of 1750-1735 cm⁻¹ orgchemboulder.comvscht.cz. The exact position of this peak can be influenced by the molecular environment, but its high intensity makes it a reliable indicator of the ester functional group spectroscopyonline.com.

In addition to the carbonyl stretch, esters exhibit characteristic C-O stretching vibrations. orgchemboulder.com An ester molecule has two different C-O single bonds: the C-O bond adjacent to the carbonyl group and the O-C bond of the alkyl portion. These bonds result in two or more distinct stretching bands within the "fingerprint region," specifically between 1300 cm⁻¹ and 1000 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The asymmetric C-C-O stretch is generally found between 1210 and 1160 cm⁻¹, while the symmetric O-C-C stretch appears in the 1100–1030 cm⁻¹ range spectroscopyonline.com.

Furthermore, the long alkyl chains (hexyl and octanoyl) of this compound will produce characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are consistently observed in the region just below 3000 cm⁻¹, typically between 2850 and 3000 cm⁻¹ vscht.cz. C-H bending vibrations for methyl (CH₃) and methylene (CH₂) groups also appear at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ vscht.cz. The combination of these specific absorption bands provides a unique spectral fingerprint, allowing for the confident identification of a compound as a saturated long-chain ester like this compound.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-3000 | Medium to Strong |

| Carbonyl C=O | Stretching | 1750-1735 | Strong |

| Alkyl C-H | Bending (Scissoring/Rocking) | 1350-1470 | Medium |

| Ester C-O | Stretching | 1000-1300 | Strong |

Advanced Detection and Quantification Strategies

Use of Analytical Standards and Certified Reference Materials

Accurate and reliable quantification of this compound in various matrices requires the use of analytical standards and Certified Reference Materials (CRMs). These materials are fundamental for instrument calibration, method validation, quality control, and ensuring the metrological traceability of analytical results scioninstruments.comwikipedia.org.

An analytical standard is a high-purity substance used as a reference point in an analysis. scioninstruments.com For quantitative analysis, a calibration curve is typically created using a series of solutions with known concentrations of the analytical standard. scioninstruments.com The instrumental response to the unknown sample is then compared against this curve to determine the concentration of this compound.

Certified Reference Materials (CRMs) represent the highest level of accuracy and traceability. gbjpl.com.au A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and it is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability wikipedia.orgiaea.org. CRMs are produced by accredited bodies following stringent guidelines, such as ISO 17034, ensuring their homogeneity and stability. controllab.com Using a CRM for this compound would allow a laboratory to validate its measurement method, assess performance, and ensure that the obtained results are accurate and comparable across different laboratories and times. iaea.orgcontrollab.com

In practice, while a specific CRM for this compound may not be universally available, laboratories can utilize CRMs of chemically similar compounds, such as other fatty acid esters, for method development and quality control, though a specific standard is essential for definitive quantification. scioninstruments.com The use of these standards is indispensable in regulated fields where precise and defensible data are paramount. gbjpl.com.au

Multivariate Statistical Analysis in Volatilomics

Volatilomics, the comprehensive study of volatile organic compounds (VOCs), often generates large and complex datasets, especially when analyzing samples using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov Multivariate statistical analysis is essential for extracting meaningful information from this data, allowing for pattern recognition, sample classification, and the identification of key marker compounds like this compound. nih.govresearchgate.net

One of the most common unsupervised techniques is Principal Component Analysis (PCA) . PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs) mdpi.comsigmaaldrich.com. The first few PCs capture the majority of the variance in the dataset, allowing for the visualization of clustering patterns, trends, or outliers among samples in a 2D or 3D scores plot. sigmaaldrich.comresearchgate.net For instance, PCA could be used to differentiate between food samples based on their volatile profiles, potentially highlighting the contribution of esters like this compound to a specific group. mdpi.com

Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA) , are employed when the goal is to build a model that can classify samples into predefined groups. PLS-DA is a regression method that can be used for pattern recognition and is particularly useful for identifying the variables (i.e., specific VOCs) that are most important for discriminating between classes mdpi.comnih.gov. In the context of flavor analysis, PLS can be used to build prediction models for sensory attributes based on the molecular profile of a sample. nih.gov This approach could identify this compound as a key driver of a particular sensory perception. By applying these multivariate techniques, researchers can move beyond simple univariate comparisons and gain a deeper understanding of the complex relationships within the volatilome. mdpi.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced, powerful hyphenated technique for the sensitive detection of volatile organic compounds (VOCs) such as this compound. encyclopedia.pub This method combines the high separation efficiency of gas chromatography with the rapid, orthogonal separation provided by ion mobility spectrometry, resulting in a highly selective and sensitive analytical tool. news-medical.netgas-dortmund.de

The process begins with the sample's volatile components being separated based on their boiling points and affinity for the stationary phase within a GC column. gas-dortmund.de As each compound elutes from the GC column, it enters the IMS ionization chamber, where molecules are softly ionized, typically through a radioactive source (e.g., ³H) nih.gov. The resulting ions are then pulsed into a drift tube. Inside the drift tube, a constant electric field propels the ions towards a detector. chromatographyonline.com The separation in this stage is based on the size, shape, and charge of the ions; smaller, more compact ions travel faster through the drift gas than larger, bulkier ions. chromatographyonline.com

This two-dimensional separation—based on GC retention time and IMS drift time—provides an enhanced level of resolution, allowing for the separation of compounds that might co-elute in a one-dimensional GC analysis. chromatographyonline.com The resulting data is often visualized as a three-dimensional topographic plot (retention time vs. drift time vs. signal intensity), which provides a characteristic "fingerprint" of the sample's volatile profile. nih.gov

GC-IMS offers several advantages for the analysis of esters and other flavor compounds, including rapid analysis times, high sensitivity (often at ppb levels), and operation at atmospheric pressure, which allows for more compact and even portable instrumentation. researchgate.netimspex.com It has been successfully applied in various fields, including food flavor analysis, quality control, and fragrance profiling, making it an ideal technique for the characterization of this compound in complex matrices. news-medical.nettandfonline.comtandfonline.com

Biological and Ecological Roles of 1 Methylhexyl Octanoate in Research Contexts

Olfactory and Sensory Biology

Contribution to Aroma and Flavor Profiles in Edible Products

A study focused on the flavor chemistry of yellow passion fruits identified 1-methylhexyl octanoate (B1194180) as one of approximately 180 components characterized from a vacuum headspace concentrate of the fruit dss.go.th. The identification of this and other esters underscores the importance of this class of compounds in defining the sensory experience of fruits. Another document also lists 1-methylhexyl octanoate in the context of fruit flavor ingredients, further supporting its relevance in the food and fragrance industry jffma-jp.org.

Table 1: Identification of this compound in Edible Products

| Edible Product | Analytical Method | Finding |

|---|---|---|

| Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Vacuum Headspace Sampling, HRGC/MS | Identified as a volatile flavor component dss.go.th. |

Semiochemical Function in Insect Communication

There is currently no direct scientific literature identifying this compound as a semiochemical in insect communication. However, structurally similar branched-chain esters are known to function as pheromones in certain insect species. For instance, 1-methylethyl octanoate has been identified as the primary sex pheromone component for the female bagworm moth, Megalophanes viciella nih.gov. This suggests that esters derived from secondary alcohols, like this compound, have the potential to act as signaling molecules in insect interactions. The specific role, if any, of this compound in this context remains an area for future research.

Biochemical Signaling and Metabolism

Role in Cellular Signaling

There is no direct evidence from the available research to suggest a specific role for this compound in cellular signaling. While certain classes of lipids and fatty acid derivatives are known to act as signaling molecules, the function of this particular branched-chain ester in cellular communication pathways has not been elucidated. Research has shown that medium-chain fatty acids, such as octanoic acid, can influence metabolic pathways and cellular processes, but this is distinct from a direct signaling role of the intact ester nih.govresearchgate.net.

Antimicrobial and Bioactive Properties

The antimicrobial and bioactive properties of this compound have not been specifically investigated. However, the broader class of fatty acids and their esters are known to possess antimicrobial activities.

Octanoic acid, a component of this compound, has demonstrated activity against various oral microorganisms, including S. mutans and P. gingivalis jocpr.com. Fatty acids, in general, are recognized for their antibacterial properties, particularly against Gram-positive bacteria scispace.com. The antimicrobial efficacy is often related to the chain length of the fatty acid.

Esters of fatty acids can also exhibit significant antimicrobial effects. Studies have shown that esters of fatty acids with polyhydric alcohols, such as glycerol, are active against bacteria, yeasts, and molds scispace.com. The antimicrobial activity of these esters is also influenced by the fatty acid chain length, with those containing 8 to 12 carbons often being effective. While these findings relate to the general class of compounds, they suggest a potential for this compound to possess some level of bioactivity, though specific studies are required for confirmation.

Table 2: Antimicrobial Activity of Related Fatty Acids and Esters

| Compound/Class | Target Organisms | Observed Effect |

|---|---|---|

| Octanoic Acid | S. mutans, S. gordonii, F. nucleatum, P. gingivalis | Inhibits growth of oral microorganisms jocpr.com. |

| Straight-Chain Fatty Acids | Gram-positive bacteria | General antibacterial activity scispace.com. |

| Glycerol Esters (C8-C12) | Gram-positive bacteria | Generally active. |

An exploration of contemporary research reveals burgeoning applications and future possibilities for the chemical compound this compound. This article delves into its role in biotechnology, bioprocess engineering, and advancements in analytical research, highlighting interdisciplinary themes that are shaping its scientific trajectory.

Q & A

Q. What personal protective equipment (PPE) is recommended for handling octanoate derivatives?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for aerosol protection, nitrile gloves resistant to chloroform (common derivatization solvent), and chemical safety goggles. Lab coats must be laundered after exposure. For spills, neutralize with bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.